4-(2-amino-2-oxoethoxy)-3-methoxy-N-[2-(3-methylpyrazol-1-yl)phenyl]benzamide
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Overview
Description
4-(2-amino-2-oxoethoxy)-3-methoxy-N-[2-(3-methylpyrazol-1-yl)phenyl]benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, biology, and industrial chemistry. This compound is characterized by its unique structure, which includes an amino-oxoethoxy group, a methoxy group, and a pyrazolylphenyl group attached to a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-amino-2-oxoethoxy)-3-methoxy-N-[2-(3-methylpyrazol-1-yl)phenyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Amino-Oxoethoxy Intermediate: This step involves the reaction of an appropriate precursor with an amino-oxoethoxy reagent under controlled conditions.
Methoxylation: The intermediate is then subjected to methoxylation using a methoxy reagent, typically under basic conditions.
Coupling with Pyrazolylphenyl Group: The methoxylated intermediate is then coupled with a pyrazolylphenyl derivative using a coupling agent such as diethylphosphorocyanidate (DEPC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(2-amino-2-oxoethoxy)-3-methoxy-N-[2-(3-methylpyrazol-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction may yield amino derivatives.
Scientific Research Applications
4-(2-amino-2-oxoethoxy)-3-methoxy-N-[2-(3-methylpyrazol-1-yl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential antiviral activity, particularly against Newcastle disease virus. It may also have applications in cancer research due to its structural similarity to known anticancer agents.
Biology: The compound can be used in studies related to enzyme inhibition, particularly dihydrofolate reductase (DHFR) inhibition, which is crucial in the development of antifolate drugs.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other complex organic molecules, particularly in the pharmaceutical industry.
Mechanism of Action
The mechanism of action of 4-(2-amino-2-oxoethoxy)-3-methoxy-N-[2-(3-methylpyrazol-1-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. For example, its antiviral activity may be attributed to its ability to inhibit viral replication by targeting viral enzymes or proteins. In cancer research, the compound may inhibit cell proliferation by targeting enzymes involved in nucleotide synthesis, such as dihydrofolate reductase (DHFR).
Comparison with Similar Compounds
Similar Compounds
Pemetrexed: A known anticancer agent with a similar structure, particularly in the benzamide and pyrazolylphenyl regions.
Methotrexate: Another antifolate drug with structural similarities, particularly in the amino-oxoethoxy and benzamide regions.
Uniqueness
4-(2-amino-2-oxoethoxy)-3-methoxy-N-[2-(3-methylpyrazol-1-yl)phenyl]benzamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds. Its potential antiviral and anticancer activities make it a promising candidate for further research and development.
Properties
IUPAC Name |
4-(2-amino-2-oxoethoxy)-3-methoxy-N-[2-(3-methylpyrazol-1-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4/c1-13-9-10-24(23-13)16-6-4-3-5-15(16)22-20(26)14-7-8-17(18(11-14)27-2)28-12-19(21)25/h3-11H,12H2,1-2H3,(H2,21,25)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQNCUDMYZOBRSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=CC=CC=C2NC(=O)C3=CC(=C(C=C3)OCC(=O)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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